molecular formula C10H13BrN2O2 B2929984 2-(2-Bromo-4-ethylphenoxy)acetohydrazide CAS No. 496029-30-2

2-(2-Bromo-4-ethylphenoxy)acetohydrazide

Cat. No.: B2929984
CAS No.: 496029-30-2
M. Wt: 273.13
InChI Key: HZLJVRJNXTZPIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-ethylphenoxy)acetohydrazide typically involves the reaction of 2-bromo-4-ethylphenol with chloroacetic acid to form 2-(2-bromo-4-ethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reactions as in laboratory settings, but optimized for higher yields and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-ethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the hydrazide group.

    Condensation Products: Hydrazones and related compounds.

Scientific Research Applications

2-(2-Bromo-4-ethylphenoxy)acetohydrazide is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-ethylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites, altering the function of the target molecule. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-methylphenoxy)acetohydrazide
  • 2-(2-Bromo-4-ethylphenoxy)acetic acid
  • 2-(2-Bromo-4-ethylphenoxy)acetohydrazone

Uniqueness

2-(2-Bromo-4-ethylphenoxy)acetohydrazide is unique due to its specific substitution pattern and the presence of both bromine and hydrazide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in scientific research .

Properties

IUPAC Name

2-(2-bromo-4-ethylphenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-2-7-3-4-9(8(11)5-7)15-6-10(14)13-12/h3-5H,2,6,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLJVRJNXTZPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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